4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-10-2-8-13(9-3-10)21(19)15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEYNVKISKRTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole have shown efficacy against various cancer cell lines. A study highlighted the synthesis of novel thiadiazole derivatives that demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC values indicating strong activity .
Antimicrobial Properties
Thiadiazole compounds have been reported to possess antimicrobial activities against a range of pathogens. The incorporation of sulfinyl groups enhances their effectiveness against bacterial strains. For example, derivatives with similar structures have shown promising results in inhibiting bacterial growth and could be explored further for antibiotic development .
Insecticidal Activity
The compound's structure suggests potential applications in agriculture as an insecticide. Research on related thiadiazole compounds indicates their effectiveness in controlling agricultural pests. Studies have reported significant insecticidal activity against common pests, making these compounds candidates for developing new agrochemicals .
Antiviral Properties
Recent studies have indicated that thiadiazoles can exhibit antiviral activities, particularly against RNA viruses. The mechanism often involves interference with viral replication processes, showcasing the potential of compounds like this compound in antiviral drug development .
Data Table: Biological Activities of Thiadiazole Derivatives
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several human cancer cell lines. The results indicated that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfinyl-substituted thiadiazoles. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for new antibiotics .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The sulfinyl group may play a crucial role in its activity by interacting with biological molecules through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Halogen-Substituted Thiazole/Thiadiazole Derivatives
Compounds 4 and 5 (from ) are structurally related thiazole derivatives with halogen substitutions:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : Fluorine replaces chlorine at the 4-aryl position.
Key Comparisons :
- Crystallography : Both compounds are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The halogen difference (Cl vs. F) necessitates slight adjustments in crystal packing due to van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å) .
Table 1 : Crystallographic Parameters of Halogen-Substituted Derivatives
| Parameter | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Space Group | P̄1 | P̄1 |
| Halogen Radius (Å) | 1.80 | 1.47 |
| Intermolecular Contacts | C–H⋯Cl/F | C–H⋯F |
1,3,4-Thiadiazole Anticancer Agents
highlights 5-(4-chlorophenyl)-1,3,4-thiadiazoles modified with lipophilic groups (e.g., piperazine, ethoxyphenyl). These derivatives exhibit potent anticancer activity:
- Compound 4e : IC50 = 6.80 µg/mL (MCF-7 cells), outperforming 5-fluorouracil (5-FU, IC50 = 7.56 µg/mL).
- Compound 4i : IC50 = 5.12 µg/mL (HepG2 cells).
Key Comparisons :
- However, the 1,2,3-thiadiazole core (vs. 1,3,4-thiadiazole) could alter ring planarity and hydrogen-bonding capacity .
Table 2 : Anticancer Activity of Selected Thiadiazoles
Selenium Analogs (1,2,3-Selenadiazoles)
–10 describes a selenadiazole analog: 4-{(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole.
Key Comparisons :
Sulfonyl/Sulfanyl Derivatives
- 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole (): The sulfonyl group (–SO2–) is strongly electron-withdrawing, increasing metabolic stability but reducing nucleophilic reactivity compared to the sulfinyl (–SO–) group in the target compound .
Table 3 : Electronic Effects of Sulfur Functional Groups
| Group | Oxidation State | Electron Effect | Biological Impact |
|---|---|---|---|
| Sulfinyl | +4 | Moderate electron withdrawal | Enhanced binding polarity |
| Sulfonyl | +6 | Strong electron withdrawal | Increased metabolic stability |
| Sulfanyl | –2 | Electron donation | Higher reactivity |
Biological Activity
The compound 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer effects. The following sections detail specific findings related to its efficacy against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In Vitro Studies : The compound showed promising results in inhibiting the proliferation of breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC) values were reported as follows:
- Mechanism of Action : The anticancer effect is attributed to the induction of apoptotic cell death. Studies using radioactive tracing indicated that modified compounds could effectively target tumor cells in vivo .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole scaffold significantly affect biological activity:
| Modification | IC (µg/mL) | Comments |
|---|---|---|
| Base Compound | 10.10 | Initial activity against MCF-7 |
| Ethoxy Group at ortho position | 5.36 | Increased activity compared to para position |
| Furoyl moiety substitution | 3.21 | Enhanced antiproliferative activity |
| Benzyl piperidine moiety | 2.32 | Most potent antitumor compound identified |
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole derivatives:
- Cytotoxicity Assessment : A study evaluated multiple thiadiazole derivatives for their cytotoxic effects using the MTT assay. The results indicated a strong correlation between structural modifications and increased cytotoxicity against cancer cells .
- In Vivo Efficacy : In vivo studies confirmed that certain derivatives could effectively target tumor cells in animal models, demonstrating their potential for further development into therapeutic agents .
Q & A
Q. How can the molecular structure of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole be confirmed experimentally?
Methodological Answer: The compound’s structure is confirmed through a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR analyze aromatic protons and carbons, distinguishing substituents like the chlorophenyl and sulfinyl groups. Splitting patterns in the aromatic region (~6.5–8.0 ppm) confirm substitution positions .
- IR Spectroscopy : Absorption bands near 1050–1150 cm⁻¹ indicate the sulfinyl (S=O) group. Additional peaks for C-Cl (~700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) are critical .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the thiadiazole ring geometry and sulfinyl group orientation. For example, S=O bond lengths typically range from 1.45–1.50 Å in similar structures .
Q. What synthetic routes are reported for preparing thiadiazole derivatives with sulfinyl groups?
Methodological Answer: Synthesis often involves oxidation of sulfide precursors or cyclocondensation reactions :
- Oxidation of Sulfides : Thiadiazole sulfides (e.g., 5-[(4-methylphenyl)thio] derivatives) are oxidized using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid to form sulfoxides. Reaction yields depend on stoichiometry (1–2 eq. oxidant) and temperature (0–25°C) .
- Cyclocondensation : Hydrazine derivatives react with CS₂ or thioureas under acidic conditions to form the thiadiazole ring. For example, 4-chlorophenylhydrazine and substituted thioamides yield intermediates for further functionalization .
Q. How can the purity of this compound be assessed, and what analytical thresholds are recommended?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time deviation <2% and peak area purity >95% are standard benchmarks .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.4% .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the sulfinyl group in this compound?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites. The sulfinyl group’s partial positive charge on sulfur makes it reactive toward nucleophiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the sulfinyl oxygen and active-site residues .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazoles?
Methodological Answer:
- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., MIC for antimicrobial testing, IC₅₀ for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from varying cell lines (e.g., HeLa vs. MCF-7) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate contributions of the sulfinyl group to bioactivity .
Q. What strategies optimize the reaction conditions for synthesizing this compound with high enantiopurity (if applicable)?
Methodological Answer:
- Chiral Oxidants : Use (+)- or (-)-diethyl tartrate with Ti(OiPr)₄ to enantioselectively oxidize sulfides to sulfoxides. Enantiomeric excess (ee) is monitored via chiral HPLC .
- Catalytic Asymmetric Oxidation : Employ Sharpless asymmetric conditions with Ti(OiPr)₄, H₂O₂, and a chiral ligand (e.g., diethyl tartrate) for up to 90% ee .
Q. How do solvent effects influence the compound’s stability during long-term storage?
Methodological Answer:
- Accelerated Degradation Studies : Store samples in DMSO, ethanol, and water at 25°C/60% RH and 40°C/75% RH. Monitor decomposition via HPLC. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolytic cleavage of the sulfinyl group .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation. Amber vials and antioxidant additives (e.g., BHT) mitigate radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
